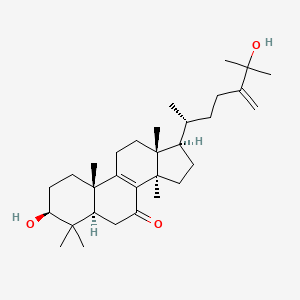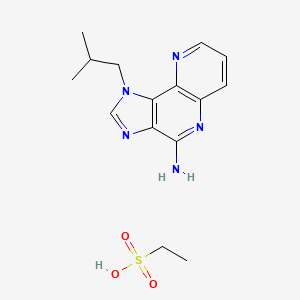
Epetirimod esylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epetirimod esylate is a 1,5-naphthyridine derivative.
Wissenschaftliche Forschungsanwendungen
Erythropoiesis-Stimulating Protein Development
Epetirimod esylate is closely related to darbepoetin alfa, a hyperglycosylated analog of erythropoietin (EPO). Research shows that darbepoetin alfa, due to increased carbohydrate content, has greater in vivo potency and a longer serum half-life compared to regular EPO, allowing less frequent administration for the same biological response. It is used in treating anemia and reducing its incidence in clinical trials (Egrie & Browne, 2001).
Neuroprotective Applications
EPO and its analogs have demonstrated neuroprotective properties. Studies indicate that recombinant human EPO (rhEPO) is effective in treating ischemic stroke, reducing infarct size, and improving clinical outcomes. This highlights its potential as a neuroprotective therapy in acute brain injuries (Ehrenreich et al., 2002), (Ehrenreich et al., 2009).
Impact on Renal Functions
Darbepoetin alfa, a derivative of EPO, exhibits pleiotropic properties, including protection against renal dysfunction and injury in chronic renal failure. This suggests a potential application in treating different types of renal failure (Chatterjee, 2005).
Cellular Trafficking and Degradation
Studies on EPO and its analogs, like darbepoetin alfa, provide insights into their cellular trafficking and degradation. Understanding these processes is crucial for optimizing their therapeutic efficacy in various treatments, such as anemia management (Gross & Lodish, 2006).
Therapeutic Potential in Nervous System Disorders
EPO's role extends beyond erythropoiesis to include applicability in nervous system disorders, potentially offering efficacy in conditions like Alzheimer's disease, stroke, trauma, and diabetic complications. Its neuroprotective properties are a focus of ongoing research (Maiese et al., 2008).
Eigenschaften
CAS-Nummer |
885483-02-3 |
|---|---|
Produktname |
Epetirimod esylate |
Molekularformel |
C15H21N5O3S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
CLPJOVGTNBZYQJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Kanonische SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



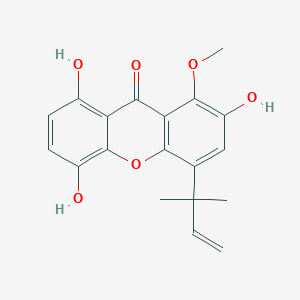
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
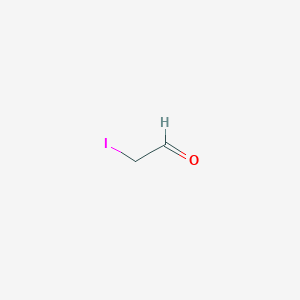
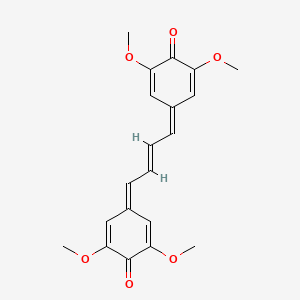
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
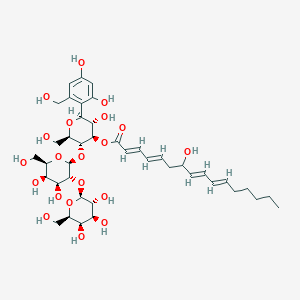
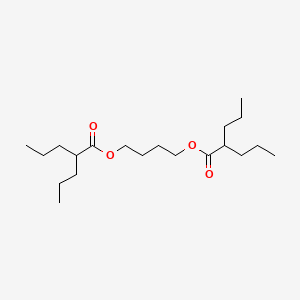
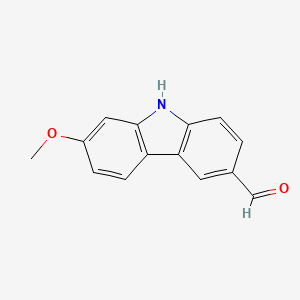
![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)
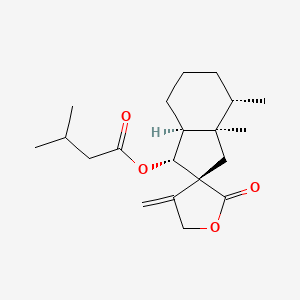
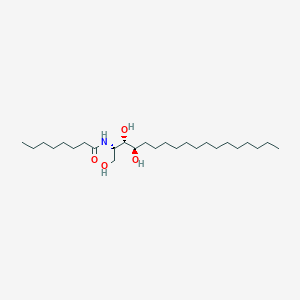
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
